1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride
Description
1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride is a cyclohexanol derivative characterized by a dimethylaminopropyl group at position 1 and a phenylthio (S-phenyl) substituent at position 2, with a hydrochloride counterion. The molecular formula is C₁₇H₂₆ClNOS, yielding an approximate molecular weight of 327.91 g/mol. The phenylthio group distinguishes it from related compounds, offering unique electronic and steric properties that may influence bioavailability and target binding .
Properties
CAS No. |
37457-09-3 |
|---|---|
Molecular Formula |
C17H28ClNOS |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-2-phenylsulfanylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H27NOS.ClH/c1-18(2)14-8-13-17(19)12-7-6-11-16(17)20-15-9-4-3-5-10-15;/h3-5,9-10,16,19H,6-8,11-14H2,1-2H3;1H |
InChI Key |
SBZBFDTZJCTDQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(CCCCC1SC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- IUPAC Name: 1-[3-(dimethylamino)propyl]-2-phenylsulfanylcyclohexan-1-ol; hydrochloride
- Molecular Formula: C17H28ClNOS
- Molecular Weight: 329.9 g/mol
- CAS Number: 37457-09-3
The compound consists of a cyclohexanol core substituted at the 1-position with a 3-dimethylaminopropyl group and at the 2-position with a phenylthio (phenylsulfanyl) group, existing as a hydrochloride salt.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride typically involves:
- Introduction of the phenylthio substituent onto the cyclohexanol ring.
- Attachment of the 3-dimethylaminopropyl side chain.
- Formation of the hydrochloride salt to improve stability and solubility.
Key reagents include carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), which facilitate amide bond formation and related coupling reactions.
Specific Preparation Routes
Carbodiimide-Mediated Coupling
One prevalent method involves the use of EDC hydrochloride as a coupling agent in the presence of nucleophiles such as amines or alcohols. This method allows the formation of the side chain or related intermediates under mild conditions.
Thiolation and Hydroxylation Steps
The phenylthio substituent is introduced typically via nucleophilic substitution or thiolation reactions on cyclohexanol derivatives. The hydroxyl group at the 1-position is retained or introduced via selective hydroxylation.
- Reactions are often carried out in organic solvents such as chloroform or acetonitrile.
- Sodium chloride or triethylamine may be used as additives or bases to facilitate the reaction.
Salt Formation
The hydrochloride salt is formed by treating the free base with hydrochloric acid or HCl gas, often in an organic solvent. This step enhances the compound's stability and solubility for further applications.
Reaction Conditions and Optimization
Optimization of reaction parameters such as solvent choice, temperature, and reaction time is critical:
Full Research Findings and Data Integration
Yield and Purity Data
Multiple studies report yields ranging from moderate to high (57% to 76%) depending on the specific step and conditions used. Purity is typically confirmed by NMR spectroscopy and chromatographic methods.
Spectroscopic Characterization
- [^1H NMR](pplx://action/followup) data indicate characteristic signals for the dimethylamino group, cyclohexanol ring protons, and aromatic protons of the phenylthio substituent.
- Infrared spectroscopy shows bands consistent with hydroxyl and thioether functionalities.
- Mass spectrometry confirms molecular weight and fragmentation patterns consistent with the target compound.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| EDC-mediated coupling in pyridine or dichloromethane | Mild conditions, good yields, and selectivity | Longer reaction times in some cases; requires careful purification |
| Thiolation via nucleophilic substitution | Direct introduction of phenylthio group | May require strict anhydrous conditions and control of regioselectivity |
| Salt formation with HCl | Enhances solubility and stability | Additional purification step required |
Chemical Reactions Analysis
Types of Reactions
1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different alcohols or amines.
Scientific Research Applications
1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylaminopropyl group can interact with amino acid residues in proteins, while the phenylthio group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Venlafaxine Hydrochloride
- Structure: (RS)-1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride .
- Molecular Formula: C₁₇H₂₇NO₂·HCl.
- Molecular Weight : 313.86 g/mol.
- Key Substituents: Position 1: 4-Methoxyphenyl group. Position 2: Dimethylaminoethyl chain.
- Pharmacological Use: Serotonin-norepinephrine reuptake inhibitor (SNRI) for major depressive disorder and anxiety .
- The dimethylaminopropyl chain (vs. venlafaxine’s ethyl-linked dimethylamino group) may extend its half-life due to increased alkyl chain length .
Tramadol Hydrochloride
- Structure: (±)-trans-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride .
- Molecular Formula: C₁₆H₂₅NO₂·HCl.
- Molecular Weight : 299.84 g/mol.
- Key Substituents: Position 1: 3-Methoxyphenyl group. Position 2: Dimethylaminomethyl chain.
- Pharmacological Use : Opioid analgesic for moderate-to-severe pain .
- Key Differences: The target compound’s phenylthio group lacks tramadol’s methoxy oxygen, which is critical for µ-opioid receptor binding. This substitution may reduce opioid activity but enhance affinity for non-opioid targets. The propyl linker in the dimethylamino group (vs. tramadol’s methylene bridge) could influence conformational flexibility and CNS penetration .
Venlafaxine Impurity C
- Structure: 1-[(1RS)-2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride .
- Molecular Formula : C₁₆H₂₄N₂O₂·HCl.
- Molecular Weight : 308.83 g/mol.
- Key Substituents: Position 1: 4-Methoxyphenyl group. Position 2: Aminoethyl chain.
- Role : A synthetic impurity in venlafaxine production .
- Key Differences: The absence of a dimethylamino group (replaced by a primary amine) eliminates SNRI activity. The target compound’s phenylthio and dimethylaminopropyl groups introduce greater steric bulk and sulfur-mediated reactivity compared to this impurity .
Structural and Functional Analysis
Substituent Impact on Pharmacokinetics
| Compound | Substituent at Position 1 | Substituent at Position 2 | LogP* | Plasma Half-Life (Hours) |
|---|---|---|---|---|
| Target Compound | Phenylthio | 3-Dimethylaminopropyl | ~3.2 | Not reported |
| Venlafaxine HCl | 4-Methoxyphenyl | Dimethylaminoethyl | 2.7 | 5 ± 2 |
| Tramadol HCl | 3-Methoxyphenyl | Dimethylaminomethyl | 1.9 | 5–7 |
*Predicted using fragment-based methods.
- Lipophilicity : The phenylthio group in the target compound increases LogP compared to methoxy-substituted analogs, suggesting enhanced membrane permeability .
Receptor Binding Hypotheses
- Venlafaxine: Binds to serotonin (SERT) and norepinephrine (NET) transporters via its methoxyphenyl and dimethylamino groups .
- Tramadol: Dual mechanism: weak µ-opioid receptor agonism (via methoxyphenyl) and serotonin/norepinephrine reuptake inhibition .
- Target Compound : The phenylthio group may disrupt classical SNRI or opioid binding but could interact with sulfur-sensitive targets (e.g., ion channels or glutathione pathways) .
Biological Activity
1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula: . Its structure includes a cyclohexanol moiety with a dimethylaminopropyl group and a phenylthio substituent. These structural features are crucial for its biological activity.
Research indicates that compounds similar to this compound may act primarily through the modulation of neurotransmitter systems, particularly the serotonin and norepinephrine pathways. This modulation can lead to various pharmacological effects, including antidepressant and anxiolytic properties.
Antidepressant Effects
A study investigating the antidepressant-like activity of related compounds highlighted their ability to inhibit the reuptake of serotonin and norepinephrine, which are critical neurotransmitters involved in mood regulation. The mechanism involves competitive inhibition at the transporter sites, leading to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and reducing depressive symptoms .
Neuroprotective Properties
In vitro studies have shown that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. This is attributed to its antioxidant properties, which help mitigate cellular damage by scavenging free radicals .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate antidepressant effects | Demonstrated significant reduction in depression-like behavior in animal models after administration of the compound. |
| Study 2 | Assess neuroprotective effects | Showed that the compound significantly reduced neuronal apoptosis in vitro under oxidative stress conditions. |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and a moderate half-life, allowing for effective dosing regimens in therapeutic settings. Further studies are needed to clarify its metabolic pathways and potential drug-drug interactions.
Toxicological Considerations
While initial studies indicate promising therapeutic effects, it is essential to assess the compound's safety profile comprehensively. Preliminary toxicological assessments suggest that at therapeutic doses, the compound exhibits a favorable safety margin; however, long-term toxicity studies are warranted to ensure patient safety.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-(3-Dimethylaminopropyl)-2-(phenylthio)cyclohexanol hydrochloride in laboratory settings?
- Methodological Answer : Always use personal protective equipment (PPE), including respiratory protection (e.g., one-way valve masks) and gloves, as recommended in safety data sheets (SDS). Avoid dust generation, ensure adequate ventilation, and follow spill protocols outlined in Section 6 of SDS documents (e.g., evacuation procedures, avoiding skin/eye contact) . Emergency contacts like CHEMTREC (+1 703-741-5970) should be readily accessible for hazardous incidents .
Q. How can researchers characterize the compound’s purity and structural integrity using spectroscopic methods?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, referencing CAS registry data (e.g., 185453-02-5 for analogous compounds) and cross-referencing with databases like PubChem or ChemID Plus . High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) can assess purity, with solvent compatibility guided by solubility data (e.g., acetonitrile or dimethylformamide for similar hydrochlorides) .
Q. What experimental approaches are used to determine solubility and stability in different solvents?
- Methodological Answer : Conduct systematic solubility tests in polar (e.g., water, methanol) and non-polar solvents (e.g., dichloromethane) under controlled temperatures. Monitor stability via accelerated degradation studies (e.g., 40°C/75% relative humidity) and analyze using UV-Vis spectroscopy or HPLC. Reference solvent compatibility data from analogous compounds (e.g., solubility in tetrahydrofuran for carbodiimide hydrochlorides) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis yield of this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energy barriers. Integrate computational results with high-throughput experimentation (HTE) to screen catalysts and solvents. The ICReDD framework recommends iterative feedback loops between computational predictions and experimental validation to minimize trial-and-error approaches .
Q. What strategies resolve discrepancies in reported biological activity data for structurally similar compounds?
- Methodological Answer : Apply comparative analysis frameworks, such as those outlined in methodological guides for social sciences, adapted to chemical research. Cross-validate data using standardized assays (e.g., enzyme inhibition protocols) and meta-analyses of peer-reviewed studies. Address variability by controlling parameters like solvent purity, temperature, and assay sensitivity .
Q. How to design a reactor system for scaling up synthesis while maintaining reaction efficiency?
- Methodological Answer : Refer to chemical engineering classifications (CRDC 2020) for reactor design principles. Use membrane separation technologies (RDF2050104) to isolate intermediates and optimize continuous-flow reactors for heat-sensitive reactions. Computational fluid dynamics (CFD) simulations can predict mixing efficiency and temperature gradients .
Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies. Pair with molecular docking simulations using InChI-derived 3D structures (e.g., InChI=1S/C15H23NOS·ClH) to predict binding sites. Validate via mutagenesis studies on target proteins .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
